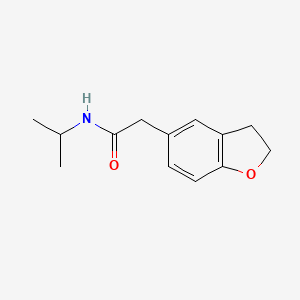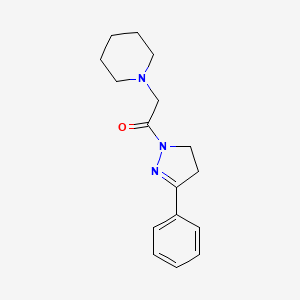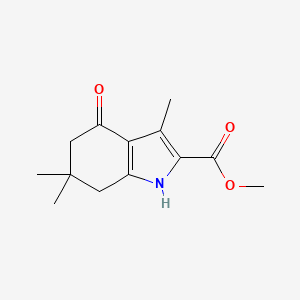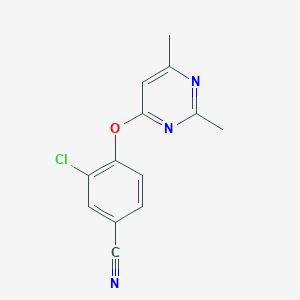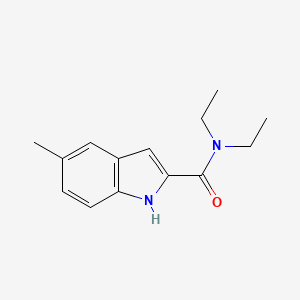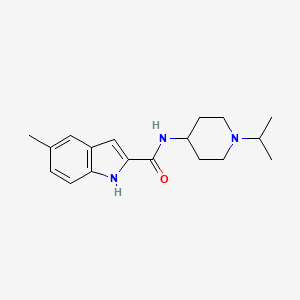
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antitumor activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce pain in animal models. Additionally, 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, and its inhibition can reduce inflammation and pain. PPAR-γ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, and its activation can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce pain in animal models of acute and chronic pain. Moreover, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize using different methods, and its purity can be easily determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Additionally, 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have good solubility in various solvents, which makes it suitable for different experimental conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its pharmacological properties.
Future Directions
There are several future directions for the study of 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Secondly, more studies are needed to investigate the potential pharmacological properties of this compound, including its anti-inflammatory, analgesic, and antitumor activities, in different animal models and human cell lines. Thirdly, the pharmacokinetics and toxicity of 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide need to be investigated to determine its potential as a therapeutic agent. Finally, the synthesis of analogs of 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide with improved pharmacological properties should be explored.
Synthesis Methods
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized using different methods, including the Vilsmeier-Haack reaction and the Friedel-Crafts reaction. In the Vilsmeier-Haack reaction, 2-amino-5-chloro-α-methylbenzeneacetic acid is reacted with acetic anhydride and phosphorus oxychloride to obtain the corresponding acyl chloride. This acyl chloride is then reacted with pyrrole in the presence of triethylamine to yield the desired compound. In the Friedel-Crafts reaction, 2-amino-5-chloro-α-methylbenzeneacetic acid is reacted with acetic anhydride and aluminum chloride to obtain the corresponding acylium ion. This acylium ion is then reacted with pyrrole to yield the desired compound.
properties
IUPAC Name |
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-4-5-12(16)7-13(9)17-15(20)14-6-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLLZSBJVVOGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
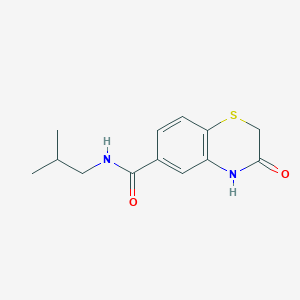
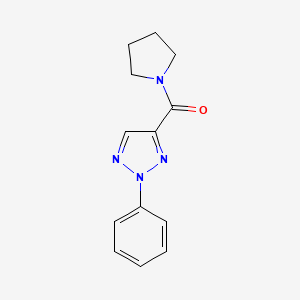
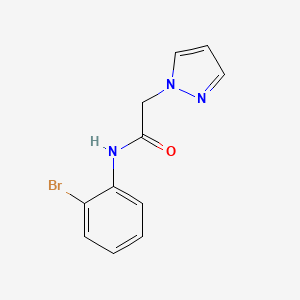

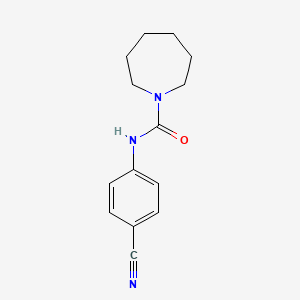
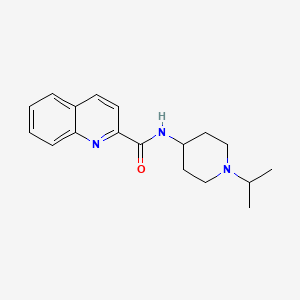
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
